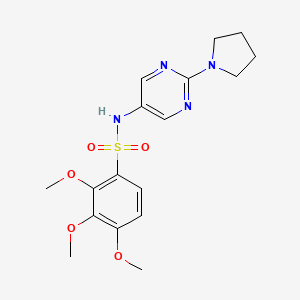

2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly referred to as TAK-659. It has been synthesized using a variety of methods and has shown promising results in various studies.

Applications De Recherche Scientifique

Anti-Tubulin Polymerization Agent

- Application : The compound has been evaluated as an anti-tubulin polymerization agent. By disrupting microtubule formation, it may inhibit cell division and potentially serve as an anti-cancer drug .

Anti-Fibrosis Activity

- Application : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. They reduce collagen deposition in liver cells, potentially offering therapeutic benefits in fibrotic conditions .

Vascular Disrupting Agent

- Application : The compound’s derivatives have been investigated as vascular disrupting agents. By disrupting tumor vasculature, they may enhance cancer treatment efficacy .

Inhibition of VEGFR-2 and PDGF-β

- Application : Sorafenib, a compound related to this family, reduced collagen deposition by nearly 63% in a liver fibrosis model. Other derivatives may similarly inhibit these receptors, potentially impacting angiogenesis and fibrotic diseases .

Synthetic Methods Development

- Application : Researchers have explored convenient methods to synthesize N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials. The compound’s derivatives contribute to this endeavor, providing versatile building blocks for drug synthesis .

Amide Synthesis via C–C Bond Cleavage

- Application : The compound’s derivatives have been synthesized directly via C–C bond cleavage, offering an alternative approach to amide formation. This method enhances the diversity of amide synthesis strategies .

Propriétés

IUPAC Name |

2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-24-13-6-7-14(16(26-3)15(13)25-2)27(22,23)20-12-10-18-17(19-11-12)21-8-4-5-9-21/h6-7,10-11,20H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKKUDFDHCQJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)